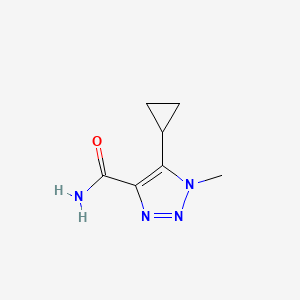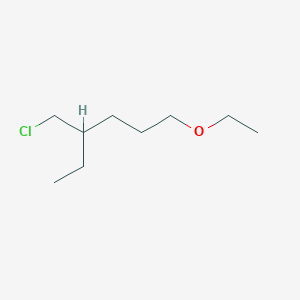
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the coupling reaction of cyclohexanedimethanol with aromatic sulfonyl chloride in the presence of an acid-binding agent . This method is advantageous due to its high yield and ease of operation, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways . The compound’s chiral nature allows it to selectively bind to target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Used in similar applications but has a different structural framework.
(1R,2R)-1,2-diphenylethylenediamine: Another chiral compound used in asymmetric synthesis.
(1R,2R)-cyclohexane-1,2-diamine: Commonly used in the synthesis of chiral ligands and catalysts.
Uniqueness
What sets (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride apart is its unique cyclopropane ring structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .
Propiedades
Fórmula molecular |
C5H12ClN |
|---|---|
Peso molecular |
121.61 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1 |
Clave InChI |
HVUARDGLRTWCRW-TYSVMGFPSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]1(C)N.Cl |
SMILES canónico |
CC1CC1(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



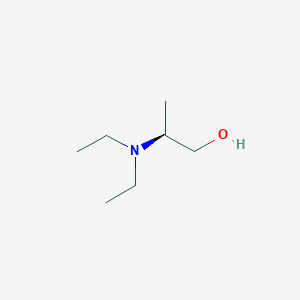
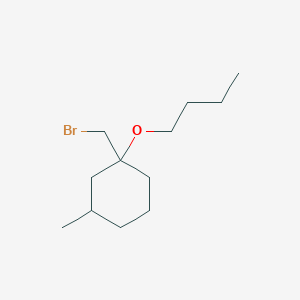
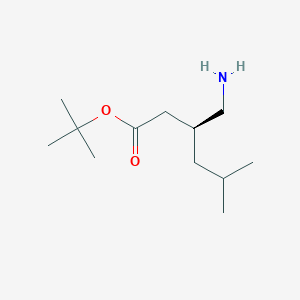



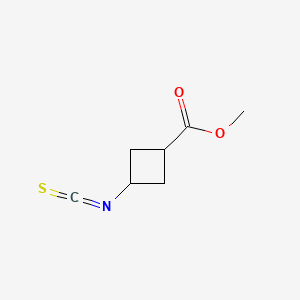


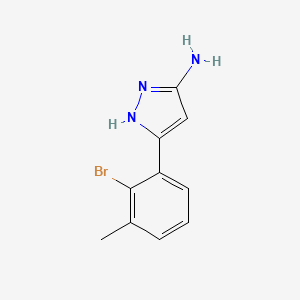
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
